molecular formula C20H15BrN2O3 B2936361 2-amino-4-(5-(4-bromophenyl)furan-2-yl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile CAS No. 85459-81-0

2-amino-4-(5-(4-bromophenyl)furan-2-yl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile

Cat. No.: B2936361
CAS No.: 85459-81-0
M. Wt: 411.255
InChI Key: RFXVJPFDROSPEG-UHFFFAOYSA-N
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Description

2-Amino-4-(5-(4-bromophenyl)furan-2-yl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile is a complex organic compound characterized by its intricate molecular structure

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new chemical entities.

Biology

Biologically, 2-amino-4-(5-(4-bromophenyl)furan-2-yl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile has shown potential in various biological assays. It may exhibit activities such as antimicrobial, antiviral, and anticancer properties, making it a candidate for further research in these areas.

Medicine

In medicine, this compound could be explored for its therapeutic potential. Its ability to interact with biological targets and pathways may lead to the development of new drugs for treating various diseases.

Industry

In industry, this compound can be used in the production of pharmaceuticals, agrochemicals, and other chemical products. Its versatility and reactivity make it a valuable component in various industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-4-(5-(4-bromophenyl)furan-2-yl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile typically involves multiple steps, starting with the construction of the chromene core. One common approach is the cyclization of a suitable precursor containing the furan and bromophenyl groups. The reaction conditions often require the use of strong bases or acids, and the presence of a catalyst to facilitate the formation of the chromene ring.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process would be carefully controlled to maintain consistent quality and minimize the formation of by-products.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : The chromene ring can be oxidized to form derivatives with different functional groups.

  • Reduction: : Reduction reactions can be used to modify the compound's structure, potentially leading to the formation of new compounds with different properties.

  • Substitution: : Substitution reactions can introduce new substituents onto the chromene ring, altering its chemical and biological properties.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: : Various nucleophiles and electrophiles can be employed, depending on the desired substitution pattern.

Major Products Formed

The major products formed from these reactions can vary widely, but they often include derivatives with altered functional groups, increased molecular weight, or different biological activities.

Mechanism of Action

The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism would depend on the specific application and the biological system .

Comparison with Similar Compounds

Similar Compounds

  • Indole derivatives: : These compounds share structural similarities with chromenes and are known for their diverse biological activities.

  • Bromophenyl compounds: : Compounds containing bromophenyl groups are often used in medicinal chemistry due to their ability to interact with biological targets.

Uniqueness

2-Amino-4-(5-(4-bromophenyl)furan-2-yl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile stands out due to its unique combination of functional groups and its potential applications in various fields. Its complex structure and reactivity make it a valuable compound for scientific research and industrial use.

Properties

IUPAC Name

2-amino-4-[5-(4-bromophenyl)furan-2-yl]-5-oxo-4,6,7,8-tetrahydrochromene-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15BrN2O3/c21-12-6-4-11(5-7-12)15-8-9-17(25-15)18-13(10-22)20(23)26-16-3-1-2-14(24)19(16)18/h4-9,18H,1-3,23H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFXVJPFDROSPEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C(C(=C(O2)N)C#N)C3=CC=C(O3)C4=CC=C(C=C4)Br)C(=O)C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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